

Application Notes and Protocols for Pluronic® F-127 in Cell Culture

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Compound of Interest

Compound Name: **KFU-127**

Cat. No.: **B12417479**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Pluronic® F-127, a nonionic surfactant, to facilitate the solubilization and delivery of hydrophobic compounds into cultured cells.

Pluronic® F-127 is a valuable tool for researchers working with water-insoluble dyes and other lipophilic substances.^[1] It acts as a dispersing agent, enabling the introduction of these molecules into the aqueous environment of cell culture media and subsequent uptake by cells. This is particularly useful for loading cells with acetoxyethyl (AM) esters of fluorescent ion indicators.^[1]

Experimental Protocols

Preparation of Pluronic® F-127 Stock Solution

A stock solution of Pluronic® F-127 is required for the subsequent steps. The following protocol outlines the preparation of a 20% (w/v) stock solution in dimethyl sulfoxide (DMSO).

Materials:

- Pluronic® F-127 powder
- Anhydrous DMSO

- Sterile, conical tubes (15 mL or 50 mL)
- Water bath or incubator at ~40°C
- Vortex mixer

Protocol:

- Weigh out 2 grams of Pluronic® F-127 powder and transfer it to a sterile conical tube.
- Add 10 mL of anhydrous DMSO to the tube.
- To facilitate dissolution, heat the solution at approximately 40°C for about 20 minutes.[\[1\]](#)
- Vortex the solution periodically until the Pluronic® F-127 is completely dissolved, resulting in a 20% (w/v) stock solution.
- Store the stock solution at room temperature. It is crucial not to refrigerate or freeze the solution, as this may cause the Pluronic® F-127 to precipitate out of solution.[\[1\]](#) If crystallization occurs, the solution can be re-dissolved by heating to ~40°C.[\[1\]](#)

Loading of Hydrophobic Compounds into Adherent Cells

This protocol describes the general procedure for using the Pluronic® F-127 stock solution to load a hydrophobic compound (e.g., a fluorescent dye) into adherent cells in culture.

Materials:

- Cultured adherent cells in multi-well plates or on coverslips
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other suitable buffer
- Hydrophobic compound of interest (e.g., fluorescent dye AM ester) dissolved in anhydrous DMSO (typically 1-5 mM)

- 20% (w/v) Pluronic® F-127 stock solution in DMSO

Protocol:

- Prepare the loading solution immediately before use. In a microcentrifuge tube, mix equal volumes of your hydrophobic compound stock solution and the 20% Pluronic® F-127 stock solution.
- Dilute this mixture in pre-warmed cell culture medium or buffer to achieve the desired final concentration of your compound (typically in the range of 1-10 μ M). The final concentration of Pluronic® F-127 should generally be kept at or below 0.1%.[\[1\]](#)
- Aspirate the existing culture medium from the cells.
- Gently add the loading solution to the cells.
- Incubate the cells for a period ranging from 10 minutes to 1 hour. The optimal incubation time will depend on the specific cell type and the compound being loaded. Incubation can be performed at 37°C or room temperature.
- After incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess compound.
- The cells are now loaded with the hydrophobic compound and are ready for downstream applications, such as fluorescence microscopy or flow cytometry.

Data Presentation

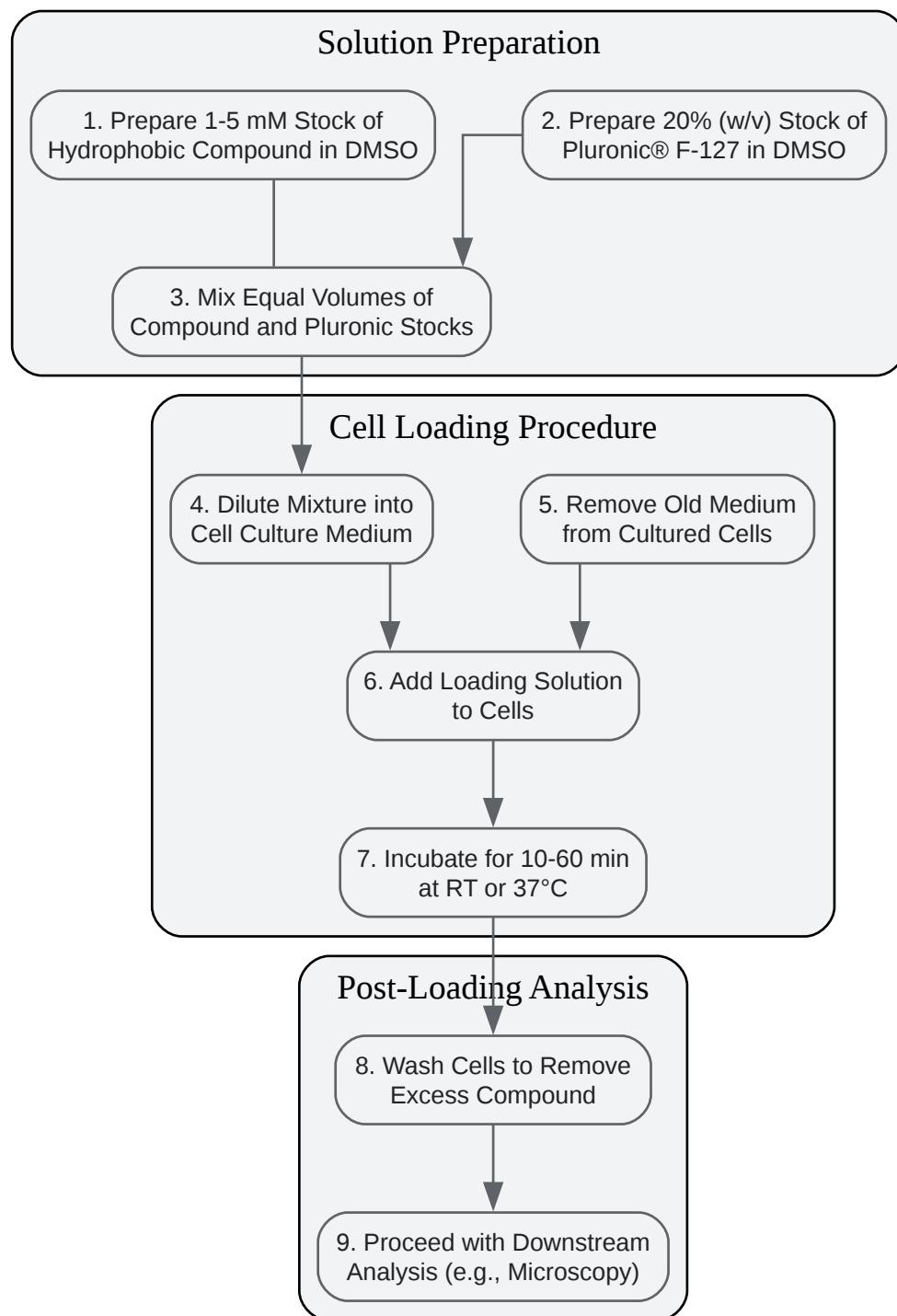
The following table is a template for researchers to systematically record their experimental parameters and results when using Pluronic® F-127 for compound delivery.

Parameter	Condition 1	Condition 2	Condition 3	Notes
Cell Type				
Compound				
Loaded				
Final Compound				
Concentration				
(μ M)				
Final Pluronic®				
F-127 Conc. (%)				
Incubation Time				
(min)				
Incubation				
Temperature (°C)				
Loading				
Efficiency (%)				
Cell Viability (%)				
Observed				
Cellular				
Localization				

Visualizations

Experimental Workflow for Cell Loading

The following diagram illustrates the key steps in the experimental workflow for loading hydrophobic compounds into cells using Pluronic® F-127.

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Caption: Workflow for loading hydrophobic compounds into cells.

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References

- 1. [documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com/documents.thermofisher.com)
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